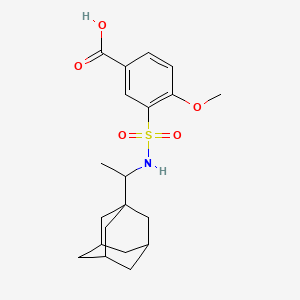

![molecular formula C18H14N2OS3 B2463957 N-(2-{[2,3'-bithiophène]-5-yl}éthyl)-1,3-benzothiazole-6-carboxamide CAS No. 2097927-33-6](/img/structure/B2463957.png)

N-(2-{[2,3'-bithiophène]-5-yl}éthyl)-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide is an organic compound that combines the structural features of benzothiazole and bithiophene. This compound is of interest due to its potential applications in organic electronics, pharmaceuticals, and materials science. The presence of both benzothiazole and bithiophene moieties suggests it may exhibit unique electronic and photophysical properties.

Applications De Recherche Scientifique

Cellules solaires à pérovskite

Les dérivés du 2,2’-bithiophène ont été étudiés en tant que matériaux de transport de trous potentiels (HTM) pour les cellules solaires à pérovskite (PSC) . Ces matériaux sont cruciaux pour l'efficacité des PSC, et les dérivés du 2,2’-bithiophène ont montré des résultats prometteurs en termes de leurs propriétés électroniques, photophysiques et photovoltaïques .

Électronique organique

Les composés contenant des motifs thiophène, bithiophène ou oligothiophène sont utilisés dans divers domaines de la science et de la technologie, notamment l'électronique organique . Ils sont intensément étudiés dans les technologies OLED, transistors organiques à effet de champ et cellules solaires .

Synthèse de nouveaux dérivés de bithiophène

De nouvelles réactions et voies activées catalytiquement ou sous haute pression, notamment le couplage, la migration de double liaison dans les systèmes allyliques et divers types de cycloaddition et de dihydroamination, ont été utilisées pour la synthèse de nouveaux dérivés de bithiophène .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Formation of 2,3’-bithiophene: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling, starting from 2-bromothiophene and 3-thiopheneboronic acid.

Synthesis of the Benzothiazole Derivative: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Coupling Reaction: The final step involves coupling the 2,3’-bithiophene derivative with the benzothiazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Chemistry:

Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors: Its electronic properties can be exploited in the development of chemical sensors.

Biology and Medicine:

Pharmaceuticals: The benzothiazole moiety is known for its biological activity, and derivatives of this compound could be explored for antimicrobial or anticancer properties.

Industry:

Materials Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mécanisme D'action

The mechanism by which N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide exerts its effects depends on its application:

In Organic Electronics: The compound acts as a semiconductor, facilitating charge transport through its conjugated system.

In Biological Systems: If used as a pharmaceutical, it may interact with specific enzymes or receptors, disrupting biological pathways critical for microbial survival or cancer cell proliferation.

Comparaison Avec Des Composés Similaires

2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.

Benzothiazole: A core structure in many biologically active compounds.

Uniqueness: N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide is unique due to the combination of bithiophene and benzothiazole moieties, which may confer enhanced electronic properties and potential biological activity compared to simpler analogs.

Would you like more detailed information on any specific section?

Propriétés

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS3/c21-18(12-1-3-15-17(9-12)23-11-20-15)19-7-5-14-2-4-16(24-14)13-6-8-22-10-13/h1-4,6,8-11H,5,7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPNJFITEZZXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCC3=CC=C(S3)C4=CSC=C4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463879.png)

![7-(Prop-2-enoyl)-2lambda6-thia-7-azaspiro[4.5]decane-2,2-dione](/img/structure/B2463877.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2463878.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2463894.png)

![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)

![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2463883.png)